molecular formula C14H16O3 B12503568 3-Benzoylcyclohexane-1-carboxylic acid

3-Benzoylcyclohexane-1-carboxylic acid

Cat. No.: B12503568
M. Wt: 232.27 g/mol
InChI Key: LCOMXIQTOGETME-UHFFFAOYSA-N
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Description

3-Benzoylcyclohexane-1-carboxylic acid is a chemical compound that belongs to the class of cyclohexane carboxylic acids. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoylcyclohexane-1-carboxylic acid can be achieved through several methods:

    Oxidation of Alkylbenzenes: This method involves the oxidation of alkylbenzenes to form carboxylic acids.

    Oxidative Cleavage of Alkenes: Alkenes can be cleaved oxidatively to produce carboxylic acids.

    Oxidation of Primary Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized to form carboxylic acids.

    Hydrolysis of Nitriles: Nitriles can be hydrolyzed to form carboxylic acids.

    Carboxylation of Grignard Reagents: Grignard reagents can be carboxylated to produce carboxylic acids.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes and the use of Grignard reagents due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Benzoylcyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3-Benzoylcyclohexane-1-carboxylic acid has various applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzoylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Benzoylcyclohexane-1-carboxylic acid: Unique due to its specific structure and properties.

    Cyclohexane carboxylic acids: Similar in structure but may have different substituents and properties.

    Benzoyl derivatives: Compounds with benzoyl groups attached to different molecular frameworks.

Uniqueness

This compound is unique due to its specific combination of a benzoyl group and a cyclohexane carboxylic acid structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-benzoylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)14(16)17/h1-3,5-6,11-12H,4,7-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOMXIQTOGETME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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